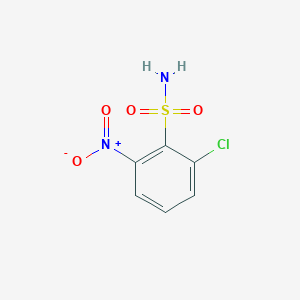

2-Chloro-6-nitrobenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

2-chloro-6-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUFLNWNUQBRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Sulfonamide Formation from Chloro-2-nitrobenzene Sulfonyl Chloride

A robust and industrially relevant method involves the reaction of chloro-2-nitrobenzene sulfonyl chloride with ammoniacal liquor in aqueous media, followed by isolation of the sulfonamide product.

-

- Chloro-2-nitrobenzene sulfonyl chloride is added slowly to a mixture of water and ammoniacal liquor.

- Temperature is controlled between 30 °C and 70 °C, commonly around 50 °C.

- Reaction time ranges from 1 to 1.5 hours.

- After completion, the mixture is cooled, filtered, and the crude product is recrystallized from ethanol-water mixtures.

Yields :

- Typical yields range from 86.5% to 87.5% for the sulfonamide.

- Variations in molar ratios of reactants and solvent volumes affect yield slightly.

| Embodiment | Chloro-2-nitrobenzene Sulfonyl Chloride (kg) | Water (kg) | 22% Ammoniacal Liquor (kg) | Temperature (°C) | Reaction Time (h) | Ethanol (kg) | Water for Recrystallization (kg) | Yield (%) | Product Form |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1.2 | 2.05 | 3.08 | 50 | 1 | 1.09 | 1 | 86.5 | White crystals |

| 2 | 1.2 | 3.4 | 4.62 | 50 | 1.5 | 2 | 2 | 87.5 | White crystals |

- Mechanism : The sulfonyl chloride group undergoes nucleophilic substitution by ammonia, forming the sulfonamide bond with release of HCl, which is neutralized by excess ammonia.

Reduction of Nitro Group to Amino Group

The nitro group in 2-chloro-6-nitrobenzene-1-sulfonamide can be reduced to the corresponding amine, 2-chloro-6-aminobenzene-1-sulfonamide, using iron powder in alcoholic aqueous media with ammonium chloride as a catalyst.

-

- Solvents: Ethanol or methanol mixed with water.

- Temperature: 40 °C to 80 °C, depending on the embodiment.

- Iron powder is added in batches.

- Ammonium chloride acts as a catalyst to facilitate reduction.

- Reaction times vary from 30 to 50 minutes.

- After reaction, the mixture is filtered, and the filtrate concentrated to isolate the amine product.

Yields :

- Yields range from 37.5% to 73.9%, depending on the precise conditions and scale.

- Higher temperatures and optimized molar ratios improve yield.

| Embodiment | Solvent (kg) | Temperature (°C) | Iron Powder (kg) | Ammonium Chloride (g) | Reaction Time (min) | Yield (%) | Product Form |

|---|---|---|---|---|---|---|---|

| 7 | Ethanol 2.3 + Water 1.9 | 60 | 1.0 | 43 | 30 | 73.9 | Off-white powder |

| 8 | Ethanol 2.63 + Water 1.9 | 40 | 0.91 | 38.2 | 50 | 69.1 | Off-white powder |

| 9 | Methanol 2.3 + Water 1.9 | 80 | 1.23 | 43 | 30 | 70.3 | Off-white powder |

| 11 | Ethanol 1.3 + Water 1.5 | 60 | 0.55 | 24 | 30 | 37.5 | Off-white powder |

- Mechanism : Iron powder reduces the nitro group to an amino group via electron transfer, with ammonium chloride facilitating proton transfer and iron oxidation cycles.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | Chloro-2-nitrobenzene sulfonyl chloride | Ammoniacal liquor, water, 30-70 °C, 1-1.5 h | This compound | 86.5-87.5 | Recrystallization from ethanol-water |

| Nitro group reduction | This compound | Iron powder, ammonium chloride, ethanol/water or methanol/water, 40-80 °C, 30-50 min | 2-Chloro-6-aminobenzene-1-sulfonamide | 37.5-73.9 | Batch addition of iron powder, filtration |

Additional Research Findings and Notes

The preparation of this compound is often a key intermediate step for further derivatization, including catalytic enantioselective synthesis of axially chiral sulfonamides and other functionalized sulfonamide derivatives.

The sulfonamide formation step is highly reproducible and scalable, making it suitable for industrial applications.

The reduction step requires careful control of temperature and reagent ratios to maximize yield and minimize side reactions.

Alternative synthetic routes involving palladium-catalyzed coupling or other sulfonylation strategies exist but are less commonly used for this specific compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-6-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.

Major Products:

Reduction: 2-Chloro-6-aminobenzene-1-sulfonamide.

Substitution: Depending on the nucleophile, products like 2-methoxy-6-nitrobenzene-1-sulfonamide or 2-thio-6-nitrobenzene-1-sulfonamide can be formed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

2-Chloro-6-nitrobenzene-1-sulfonamide exhibits notable antimicrobial activity. Research has demonstrated its efficacy against a range of bacterial strains, making it a candidate for development as an antibacterial agent. The structure-function relationship analysis indicates that the nitro and sulfonamide groups play crucial roles in its biological activity .

Case Study: Antibacterial Efficacy

A study conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus, showed that this compound inhibited bacterial growth effectively at low concentrations. The minimal inhibitory concentration (MIC) values were recorded, demonstrating its potential as a therapeutic agent .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations have indicated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

Environmental Applications

Chemical Intermediate

this compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its role as a building block in chemical synthesis is well-documented, highlighting its utility in producing more complex molecules .

Environmental Contaminant Studies

Research has focused on the environmental impact of nitroaromatic compounds, including this compound. Studies have assessed its persistence in soil and water, as well as its degradation pathways. Understanding these factors is crucial for evaluating the ecological risks associated with its use .

Data Tables

Below is a summary table detailing the applications and findings related to this compound:

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Electron Effects | Steric Hindrance |

|---|---|---|---|

| 2-Chloro-6-nitrobenzene-1-sulfonamide | -Cl (C2), -NO₂ (C6), -SO₂NH₂ (C1) | Strong electron-withdrawing (-NO₂, -Cl) increases sulfonamide acidity | Moderate (ortho-nitro group) |

| 4-Nitrobenzenesulfonamide | -NO₂ (C4), -SO₂NH₂ (C1) | Electron-withdrawing (-NO₂) enhances acidity | Minimal (para-nitro) |

| 2-Chlorobenzenesulfonamide | -Cl (C2), -SO₂NH₂ (C1) | Moderate electron-withdrawing (-Cl) | Minimal (no bulky groups) |

| 2-Methylbenzenesulfonamide | -CH₃ (C2), -SO₂NH₂ (C1) | Electron-donating (-CH₃) reduces acidity | Low (small substituent) |

Key Observations :

- The combined electron-withdrawing effects of -Cl and -NO₂ likely render the sulfonamide proton more acidic than derivatives with single substituents (e.g., 2-chlorobenzenesulfonamide) .

Physical Properties: Collision Cross-Section (CCS) and Solubility

CCS values, indicative of molecular size and conformation in gas-phase analyses (e.g., ion mobility spectrometry), vary with substituent patterns and ion adducts:

Table 2: Predicted CCS Values for Ion Adducts

| Compound Name | [M+H]⁺ (Ų) | [M-H]⁻ (Ų) | [M+Na]⁺ (Ų) |

|---|---|---|---|

| This compound | 141.3 | 143.2 | 153.3 |

| 4-Nitrobenzenesulfonamide* | ~135–138† | ~140–142† | ~150–152† |

| 2-Chlorobenzenesulfonamide* | ~130–133† | ~137–139† | ~145–148† |

*Estimated ranges based on structural analogs; †No direct evidence provided.

Key Observations :

- The higher CCS values for this compound compared to simpler sulfonamides (e.g., 2-chlorobenzenesulfonamide) reflect increased molecular bulk due to the nitro group .

- Polar substituents (-NO₂, -Cl) may reduce aqueous solubility relative to nonpolar analogs, though solubility data for this compound is unavailable in the evidence.

Chemical Reactivity and Stability

- Acidity: The sulfonamide proton’s acidity is amplified by the electron-withdrawing -Cl and -NO₂ groups, making it more acidic than derivatives with electron-donating substituents (e.g., -CH₃) .

- Stability: Nitro groups are prone to reduction under certain conditions, suggesting that this compound may be less stable than non-nitro analogs in reductive environments.

Actividad Biológica

2-Chloro-6-nitrobenzene-1-sulfonamide (CAS No. 89581-71-5) is an organic compound that combines chloro, nitro, and sulfonamide functional groups, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceutical research and as a biochemical tool due to its ability to interact with various enzymes and cellular processes.

Chemical Structure

The molecular formula of this compound is . Its structure is characterized by the following functional groups:

- Chloro group : Enhances electrophilicity.

- Nitro group : Provides electron-withdrawing properties.

- Sulfonamide group : Known for its biological activity, particularly in enzyme inhibition.

Target Enzymes

The primary target of this compound is the metalloenzyme carbonic anhydrase (CA) . This enzyme plays a critical role in regulating pH and fluid balance in various tissues. The compound interacts with CA by forming coordination bonds with the zinc ion present in the enzyme's active site, leading to inhibition of its activity .

Biochemical Interactions

The compound has been shown to inhibit several key metabolic enzymes, which can alter cellular metabolism significantly. For example, it affects pathways involving:

- Cell signaling : Modulates pathways that influence gene expression.

- Metabolic flux : Alters levels of metabolites by inhibiting enzymes involved in their synthesis or degradation.

Cellular Effects

In vitro studies have demonstrated that exposure to this compound can lead to:

- Changes in gene expression related to metabolic processes.

- Modulation of cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anti-inflammatory and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and antimicrobial activities. For instance, related sulfonamide derivatives have shown promising results against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported as low as 6.72 mg/mL .

Case Studies

- Anti-inflammatory Activity : In studies involving carrageenan-induced edema in rats, compounds derived from sulfonamides exhibited up to 94% inhibition of swelling at specific time points post-administration .

- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives have potent activity against pathogens, suggesting that modifications to the sulfonamide core can enhance effectiveness against resistant strains .

Toxicity and Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects, while higher doses can lead to toxicity. Understanding these thresholds is crucial for safe application in therapeutic contexts.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with benzene derivatives. Nitration of benzene-1-sulfonamide using a mixture of HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at the para position.

- Step 2 : Chlorination via electrophilic substitution using Cl₂ in the presence of FeCl₃ or AlCl₃ as a catalyst. Monitor regioselectivity using TLC or HPLC to confirm the 2-chloro-6-nitro substitution pattern.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted intermediates. Validate purity via melting point analysis (mp ~170–175°C, extrapolated from analogous sulfonamides ).

- Optimization : Adjust reaction stoichiometry (e.g., molar ratios of nitrating agents) to minimize byproducts like dinitro derivatives.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH₂ signals (δ ~5.0 ppm, broad). Use DEPT-135 to distinguish CH₃/CH₂ groups in impurities.

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .

Q. What purification strategies are effective for removing halogenated byproducts in sulfonamide synthesis?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate polar byproducts.

- Recrystallization : Select solvents with differential solubility (e.g., DMSO for sulfonamides vs. chloro derivatives).

- Analytical Validation : Pair HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS) to detect trace impurities (e.g., m/z 265 for the target compound) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Computational Setup :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron density.

- Calculate HOMO-LUMO gaps to assess electrophilicity; the nitro group typically lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Reactivity Insights : Simulate reaction pathways for sulfonamide hydrolysis or nucleophilic substitution. Compare activation energies for chloro vs. nitro group displacement.

Q. What mechanistic contradictions arise in sulfonamide functionalization, and how can they be resolved experimentally?

- Case Study : Conflicting reports on nitro group reduction under catalytic hydrogenation (e.g., Pd/C vs. PtO₂).

- Resolution : Use in situ FTIR to monitor intermediate formation. PtO₂ may favor selective nitro-to-amine conversion without cleaving the sulfonamide group .

Q. How do steric and electronic effects influence the sulfonamide’s biological activity in structure-activity relationship (SAR) studies?

- Experimental Design :

- Synthesize analogs (e.g., 2-fluoro-6-nitro or 2-methyl-6-nitro derivatives) and test inhibitory activity against target enzymes (e.g., carbonic anhydrase).

- Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for sulfonamide derivatives?

- Root Causes :

- Polymorphism: Crystallize the compound under varied conditions (e.g., slow evaporation vs. rapid cooling).

- Impurity Profiles: Compare HPLC traces from different synthetic batches.

Q. Why do computational predictions of sulfonamide reactivity sometimes conflict with experimental observations?

- Key Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.